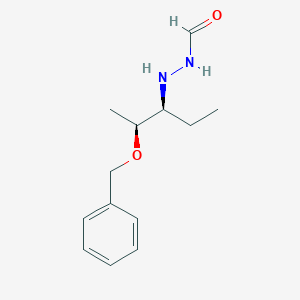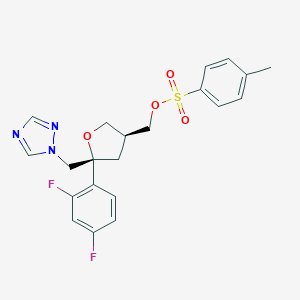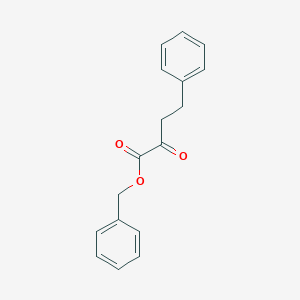
Benzyl 2-oxo-4-phenylbutanoate
Übersicht
Beschreibung
Benzyl 2-oxo-4-phenylbutanoate is a chemical compound with the molecular formula C17H16O3. It is an aliphatic α-ketoester . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for preparing ethyl 2-oxo-4-phenylbutanoate involves reacting beta-halogeno ethylbenzene with magnesium in a first aprotic solvent to obtain a Grignard solution containing a Grignard reagent .Molecular Structure Analysis
The molecular structure of Benzyl 2-oxo-4-phenylbutanoate can be represented by the InChI string:InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2. Chemical Reactions Analysis
New nickel- and palladium-containing catalysts for reductive N-alkylation of α-alanyl-α-proline dipeptide with ethyl 2-oxo-4-phenylbutanoate have been investigated . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate by Saccharomyces cerevisiae has also been reported .Physical And Chemical Properties Analysis
The molecular weight of Benzyl 2-oxo-4-phenylbutanoate is 268.31 g/mol. More detailed physical and chemical properties were not found in the search results.Relevant Papers The relevant papers retrieved discuss the synthesis of similar compounds , the use of new catalysts for reductive N-alkylation , and the effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate .
Wissenschaftliche Forschungsanwendungen
Production of ACE Inhibitors
Benzyl 2-oxo-4-phenylbutanoate is a key precursor in the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescription drugs used for preventing the formation of angiotensin II and lowering blood pressure . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Synthesis of Anti-Hypertension Drugs
Ethyl ®-2-hydroxy-4-phenylbutanoate [®-EHPB], a useful intermediate for the synthesis of various anti-hypertension drugs, is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor . This process has been used to produce drugs that help in decreasing blood pressure .
Bioreductive Preparation
The bioreductive preparation of ACE inhibitors precursor ®-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives . This process involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases .
Production of Pril Drugs
®-2-hydroxy-4-phenylbutanoate esters (OPBE), one class of chiral alcohols, are important precursors for the production of serials of angiotensin-converting enzymes (ACE) inhibitors, generally named as pril drugs (benazepril, cilazapril, quinapril, and ramipril), possessing (S)-homophenylalanine moiety as pharmacophore .
Asymmetric Reduction of OPBE
The asymmetric reduction of OPBE to synthesize optically active ®-HPBE with a newly isolated Rhodotorula mucilaginosa CCZU-G5 as catalyst was investigated in an aqueous/organic solvent . This process is reported to be an attractive way to produce optically active ®-HPBE .
Interface Bioreactor Applications
Ethyl ®-2-hydroxy-4-phenylbutanoate [®-EHPB] is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor . This process has been used to produce drugs that help in decreasing blood pressure .
Wirkmechanismus
While the specific mechanism of action for Benzyl 2-oxo-4-phenylbutanoate is not mentioned in the search results, it’s worth noting that similar compounds such as Ethyl ®-2-hydroxy-4-phenylbutanoate [ ®-HPBE] are important chiral intermediates for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .
Eigenschaften
IUPAC Name |
benzyl 2-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAQZVULKCPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593196 | |
| Record name | Benzyl 2-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxo-4-phenylbutanoate | |
CAS RN |
84688-29-9 | |
| Record name | Benzyl 2-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



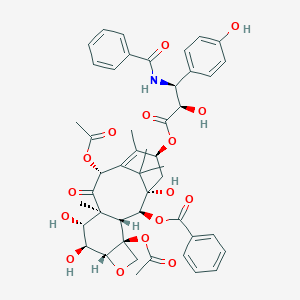
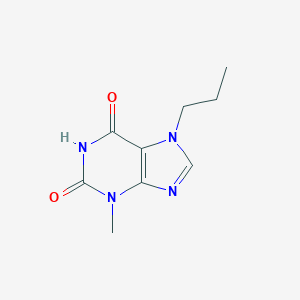

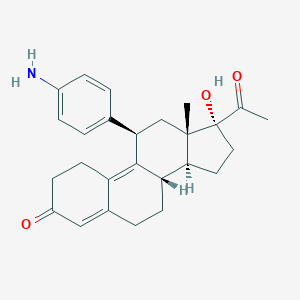



![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
